molecular formula C11H11N3O3S B2893750 N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 955673-02-6

N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2893750
CAS No.: 955673-02-6
M. Wt: 265.29
InChI Key: IAVZCGUVKUIJQI-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The detailed characterization data of each derivative is given in the referenced papers .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The results were further supported by molecular docking studies .

Scientific Research Applications

Auxiliary-Directed C(sp(3))-H Bond Activation

Research demonstrates the utility of 5-methylisoxazole-3-carboxamide (MICA) derivatives in directing palladium-catalyzed activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation. This process enables the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, yielding various γ-substituted non-natural amino acids. The MICA directing group offers convenience in removal and recovery under mild conditions, showcasing its application in synthetic organic chemistry and the development of amino acid derivatives with potential biological activities (Pasunooti et al., 2015).

Synthesis of Heterocyclic Compounds

Another study focused on the efficient synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization. This synthesis pathway involves functionalized novel β-(methylthio)enamides leading to the introduction of diverse functionalities in the oxazole products. Such methodologies are fundamental in the synthesis of heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science (Vijay Kumar et al., 2012).

Antitumor Activity

The compound's relevance extends into pharmacological research, with certain derivatives being investigated for their antitumor properties. For instance, studies on imidazotetrazines, which are structurally related to the chemical , have revealed promising broad-spectrum antitumor activity. Such compounds may act as prodrugs, undergoing metabolic transformations to exert their cytotoxic effects, thereby offering insights into novel antitumor strategies (Stevens et al., 1984).

Synthetic Applications

Research has also delved into the synthesis of 3-methylisoxazole-5-carboxamides and related compounds, illustrating the versatility of these structures in organic synthesis. These studies not only highlight the synthetic utility of such moieties but also their potential applications in developing novel compounds with varied biological activities (Martins et al., 2002).

Mechanism of Action

Target of Action

It’s known that the compound and its derivatives have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . These activities suggest that the compound may interact with multiple targets, making it a multi-target-directed ligand .

Mode of Action

The compound’s antioxidant properties suggest that it may neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it may inhibit the growth of certain bacteria and fungi . The compound’s α-glucosidase inhibition activity suggests that it may interfere with the breakdown of complex carbohydrates into glucose, potentially making it useful in the management of diabetes .

Biochemical Pathways

The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may affect multiple biochemical pathways. For instance, its antioxidant activity may involve the neutralization of free radicals, thereby protecting cells from oxidative damage . Its antibacterial and antifungal activities suggest that it may interfere with the growth and reproduction of certain bacteria and fungi . Its α-glucosidase inhibition activity indicates that it may affect carbohydrate metabolism, potentially influencing blood glucose levels .

Result of Action

The compound’s antioxidant, antibacterial, antifungal, and α-glucosidase inhibition activities suggest that it may have several molecular and cellular effects. For instance, its antioxidant activity may protect cells from oxidative damage, potentially preventing or mitigating conditions associated with oxidative stress . Its antibacterial and antifungal activities may help in combating infections caused by certain bacteria and fungi . Its α-glucosidase inhibition activity may influence blood glucose levels, potentially making it useful in the management of diabetes .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-5-4-8(14-17-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVZCGUVKUIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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